molecular formula C7H12O2 B102628 Isopropyl crotonate CAS No. 18060-77-0

Isopropyl crotonate

Cat. No. B102628
CAS RN: 18060-77-0
M. Wt: 128.17 g/mol
InChI Key: AABBHSMFGKYLKE-UHFFFAOYSA-N
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Description

Isopropyl crotonate, also known as Crotonic Acid Isopropyl Ester, (E)-2-Butenoic Acid Isopropyl Ester, and Isopropyl But-2-Enoate , is a chemical compound used in various applications.


Synthesis Analysis

Isopropyl crotonate can be synthesized through various methods. For instance, it has been incorporated into copolymers with β-substituted acrylates .


Molecular Structure Analysis

The molecular structure of Isopropyl crotonate consists of 9 heavy atoms . It contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester .


Chemical Reactions Analysis

Isopropyl crotonate can participate in various chemical reactions. For example, it has been used in the group-transfer polymerization of various crotonates .


Physical And Chemical Properties Analysis

Isopropyl crotonate is a liquid with a molecular weight of 128.17 . Its physical state at 20 degrees Celsius is liquid . It has a specific gravity of 0.89 and a refractive index of 1.42 .

Scientific Research Applications

Chemical Synthesis

Isopropyl crotonate has been employed in various chemical synthesis processes. For instance, it is used in the fragmentation-recombination Nazarov cyclization process, which involves the formation of 3,4-dimethylcyclopent-2-enone using polyphosphoric acid catalysts and other reagents (Schwartz & White, 2006). Additionally, isopropyl crotonate is a key component in the asymmetric conjugate 1,4-addition of arylboronic acids to alpha, beta-unsaturated esters, catalyzed by rhodium(I) complexes, to produce beta-aryl esters with high yields and enantioselectivity (Sakuma et al., 2000).

Polymer Science

In the field of polymer science, isopropyl crotonate is utilized in the polymerization of renewable methyl crotonate to create high-molecular-weight polymers. This process employs Lewis pairs consisting of N-heterocyclic carbene (NHC) or N-heterocyclic olefin (NHO) Lewis bases and group 13 Lewis acids (McGraw & Chen, 2018). Moreover, copolymers incorporating β-substituted acrylates like isopropyl crotonate are synthesized via group-transfer polymerization using silicon-based Lewis acid catalysts, offering wide-ranging applications due to their varied thermal stabilities (Imada et al., 2021).

Environmental Applications

Isopropyl crotonate is also significant in environmental applications, particularly in adsorption processes. For example, crosslinked poly(4-vinylpyridine/crotonic acid) and its N-oxide derivative have shown effectiveness in the adsorptive removal of cationic methylene blue dye from aqueous solutions (Coşkun, 2011).

Catalysis

In catalysis, isopropyl crotonate plays a role in the selective catalytic oxidative-dehydrogenation of carboxylic acids to produce unsaturated acids like acrylate and crotonate. This process occurs on Au/TiO2 catalysts, illustrating the potential of isopropyl crotonate in facilitating critical catalytic reactions (McEntee et al., 2014).

Biomedical Applications

In biomedical fields, isopropyl crotonate derivatives, such as N-isopropyl acrylamide, are used to create environmentally sensitive hydrogels. These hydrogels are responsive to various stimuli like temperature, pH, and ionic strength, making them suitable for bioengineering applications like cell detachment and drug delivery systems (Cooperstein & Canavan, 2010).

Safety And Hazards

Isopropyl crotonate is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . Therefore, it is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and use only in well-ventilated areas .

Future Directions

The global market size of Isopropyl crotonate is expected to expand in the future . It is also being studied for its potential applications in various fields .

properties

IUPAC Name

propan-2-yl (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABBHSMFGKYLKE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020077
Record name 1-Methylethyl (2E)-2-butenoate
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl crotonate

CAS RN

6284-46-4, 18060-77-0
Record name 1-Methylethyl (2E)-2-butenoate
Source CAS Common Chemistry
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Record name Isopropyl crotonate, (E)-
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Record name 6284-46-4
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Record name 1-Methylethyl (2E)-2-butenoate
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Record name Isopropyl 2-butenoate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Butenoic acid, 1-methylethyl ester, (2E)
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Record name ISOPROPYL CROTONATE, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
RK Graham, JE Moore, JA Powell - Journal of Applied Polymer …, 1967 - Wiley Online Library
… crotonate), we were unable to obtain any polymer from isopropyl crotonate. Amorphous polymer from isopropyl crotonate was formed with dibutylmagnesium as initiator in toluene, but …
Number of citations: 19 onlinelibrary.wiley.com
S Sakuma, M Sakai, R Itooka… - The Journal of Organic …, 2000 - ACS Publications
… The addition of arylboronic acids to isopropyl crotonate resulted in high yields and high enantioselectivity exceeding 90% ee in the presence of 3 mol % of Rh(acac)(C 2 H 4 ) 2 and (S)-…
Number of citations: 278 pubs.acs.org
T Tsuruta, T Makimoto, K Tanabe - … Chemistry and Physics, 1968 - Wiley Online Library
… In copolymerization of cis and tram isomers of methyl crotonate and isopropyl crotonate the trans isomers were found to have greater reactivities. Cis-Isomers, on the other hand, …
Number of citations: 34 onlinelibrary.wiley.com
JCA Flanagan, EJ Kang, NI Strong, RM Waymouth - Acs Catalysis, 2015 - ACS Publications
… ) of isopropyl crotonate … of isopropyl crotonate was observed (see the Supporting Information). In contrast, in the absence of the silyl ketene acetal, the dimerization of isopropyl crotonate …
Number of citations: 24 pubs.acs.org
Y TAKENAKA - che.ntu.edu.tw
Many research groups have investigated various chemical reactions to give useful chemical compounds from biomass resources, 1, 2) because it is important for the carbon neutral …
Number of citations: 4 che.ntu.edu.tw
F Matsuda, M Kawatsura, F Dekura… - Journal of the Chemical …, 1999 - pubs.rsc.org
… Interestingly, the hydroxy group-directed couplings induced by SmI2 of the α-hydroxy ketone 11 with methyl, ethyl, and isopropyl crotonate proceeded with a complete reversal of …
Number of citations: 4 pubs.rsc.org
M Imada, Y Takenaka, T Tsuge, H Abe - Polymer Journal, 2021 - nature.com
Various copolymers incorporated with β-substituted acrylates, such as alkyl crotonates (eg, methyl crotonate (MC), ethyl crotonate (EC), isopropyl crotonate (iPC), and n-butyl crotonate (…
Number of citations: 3 www.nature.com
Y Yasuda, N Kawabata, T Tsuruta - Journal of Macromolecular …, 1967 - Taylor & Francis
… n-Butyllithium scarcely adds to isopropyl crotonate in the conjugated way, which is in accordance with the poor polymerizability of isopropyl crotonate with n-butyllithium as initiator (1 7). …
Number of citations: 24 www.tandfonline.com
H Acherki, C Alvarez-Ibarra, A Barrasa, A de Dios - Tetrahedron letters, 1999 - Elsevier
… 7b By simply changing to isopropyl crotonate the reaction smoothly afforded the 4R-isomer (-)-6a as the only product.* In order to extend the scope of this reaction, other acceptors not …
Number of citations: 8 www.sciencedirect.com
ML Miller, J Skogman - Journal of Polymer Science Part A …, 1964 - Wiley Online Library
… A Belgian patent, l9 which came to our attention after the completion of this work, disclosed the preparation of crystalline polymer from tert-butyl and isopropyl crotonate in the presence …
Number of citations: 33 onlinelibrary.wiley.com

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